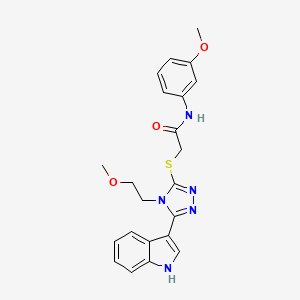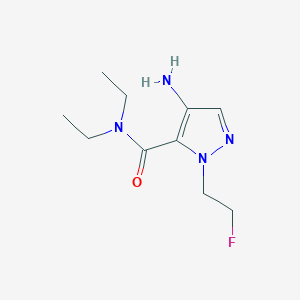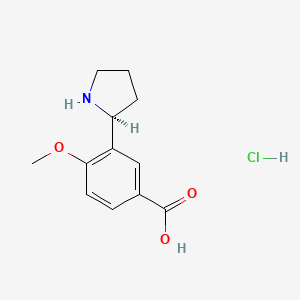![molecular formula C19H12ClN3O3S B2595660 (E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 477504-43-1](/img/structure/B2595660.png)
(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a complex organic compound featuring a thiazole ring fused with a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the naphtho[2,1-d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with 2-bromo-1-methylnaphthalene under basic conditions. The resulting intermediate is then subjected to nitration to introduce the nitro group at the desired position. The final step involves the condensation of the nitro-substituted naphtho[2,1-d]thiazole with 5-chloro-2-nitrobenzoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine, which may further react to form various derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in acidic conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for the development of antimicrobial, anticancer, or anti-inflammatory agents.
Industry
In the industrial sector, derivatives of this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mecanismo De Acción
The mechanism of action of (E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The nitro and chloro groups, along with the thiazole ring, may facilitate binding to enzymes or receptors, potentially inhibiting their activity or altering their function. This could lead to various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-2-nitrobenzamide: Lacks the naphtho[2,1-d]thiazole moiety, which may reduce its biological activity.
Naphtho[2,1-d]thiazole derivatives: These compounds share the core structure but differ in functional groups, affecting their reactivity and biological properties.
Uniqueness
(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both the nitro and chloro groups, along with the naphtho[2,1-d]thiazole core, makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
5-chloro-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O3S/c1-22-16-8-6-11-4-2-3-5-13(11)17(16)27-19(22)21-18(24)14-10-12(20)7-9-15(14)23(25)26/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYWPRCGBATTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2595582.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2595584.png)
![3-tert-butyl-6-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2595586.png)

![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2595588.png)
![N-(2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide](/img/structure/B2595591.png)

![4-(2-methyl-1,3-oxazol-4-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2595593.png)
![2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,6-dioxopyrimidin-1-yl]acetic acid](/img/structure/B2595595.png)


![N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2595599.png)
